N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid
CAS No.: 18701-38-7
Cat. No.: VC21541604
Molecular Formula: C30H42N2O4
Molecular Weight: 494.7 g/mol
* For research use only. Not for human or veterinary use.
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CAS No. | 18701-38-7 |
---|---|
Molecular Formula | C30H42N2O4 |
Molecular Weight | 494.7 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C18H19NO4.C12H23N/c1-18(2,23-17(22)19-12-16(20)21)15-10-8-14(9-11-15)13-6-4-3-5-7-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-11H,12H2,1-2H3,(H,19,22)(H,20,21);11-13H,1-10H2 |
Standard InChI Key | FQHMVPWYSUCUMO-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)OC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 |
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid is a complex organic compound with significant biological and chemical properties. It is primarily used in scientific research, particularly in the fields of chemistry and biology, for its potential therapeutic applications and as a protecting group in peptide synthesis.
Synthesis Methods
The synthesis of this compound typically involves the protection of the amino group of glycine with a tert-butoxycarbonyl (Bpoc) group using di-tert-butyl dicarbonate (Boc2O) as the protecting agent in the presence of a base like triethylamine. The protected glycine (Bpoc-Gly-OH) is then reacted with dicyclohexylamine (DCHA) to form the final product.
3.1. Synthetic Route
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Protection of Glycine: Glycine is protected with a Bpoc group using Boc2O and a base.
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Reaction with DCHA: The protected glycine (Bpoc-Gly-OH) reacts with DCHA to form the compound.
Chemical Reactions and Applications
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using reagents like potassium permanganate, while reduction involves hydrogen gas in the presence of a catalyst. Substitution reactions occur with alkyl halides or acyl chlorides.
Reaction Type | Reagents | Products |
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Oxidation | Potassium permanganate | Carboxylic acids |
Reduction | Hydrogen gas, palladium on carbon | Amines or alcohols |
Substitution | Alkyl halides, acyl chlorides | Various derivatives |
Biological Activity and Research Applications
N-cyclohexylcyclohexanamine;2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]acetic acid exhibits significant biological activity, particularly in modulating neurotransmitter systems and inhibiting enzymes. It has potential therapeutic applications in neurological disorders and metabolic conditions like obesity or diabetes.
5.1. Neurotransmitter Modulation
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Serotonin and Dopamine Pathways: The compound influences these pathways, which are crucial for mood regulation and neurological disorders.
5.2. Enzyme Inhibition
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Metabolic Processes: Preliminary studies suggest inhibition of enzymes involved in metabolic processes, potentially leading to therapeutic effects.
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